Displurigen

Vue d'ensemble

Description

It is a cell-permeable molecule that disrupts the pluripotency of human embryonic stem cells by targeting HSPA8/HSC70 and affecting its binding to Oct4 . This compound has shown significant potential in various scientific research fields due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Displurigen typically involves the condensation of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of phenylthiochromen derivatives and specific reagents to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This would include the use of industrial-grade reagents and solvents, as well as advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Displurigen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenylthiochromen derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Disruption of Pluripotency

- Displurigen effectively disrupts the pluripotency of human embryonic stem cells (hESCs) by targeting HSPA8. When treated with this compound, hESCs exhibit loss of colony integrity and downregulation of key pluripotency markers such as OCT4 and NANOG . This property makes this compound an invaluable tool for researchers studying the mechanisms underlying stem cell differentiation.

- Investigation of Stem Cell Differentiation

-

Chemical Biology Studies

- The compound has been utilized in various chemical biology studies to probe the molecular mechanisms that regulate stem cell behavior. By understanding how this compound interacts with its target proteins, scientists can gain insights into the broader regulatory networks involved in stem cell biology .

Case Study 1: High-Throughput Screening

A study conducted by Geng et al. employed high-throughput screening to identify chemical regulators affecting pluripotency. This compound emerged as a leading candidate due to its ability to disrupt hESC colony formation and alter gene expression profiles associated with pluripotency . The study demonstrated that treatment with this compound leads to significant changes in the expression levels of critical pluripotency genes.

Case Study 2: Mechanistic Insights

In another investigation, researchers utilized affinity-based target identification techniques to confirm that HSPA8 is indeed the biological target of this compound. This study provided mechanistic insights into how this compound disrupts the interaction between HSPA8 and OCT4, thereby affecting gene regulation essential for maintaining pluripotent states in hESCs .

Data Table: Effects of this compound on Pluripotency Markers

| Treatment Concentration | Duration | Key Observations | Pluripotency Markers Affected |

|---|---|---|---|

| 5 μM | 6 days | Loss of colony integrity; migration observed | OCT4 (downregulated), NANOG (downregulated) |

| 10 μM | 24 hours | Decreased expression of differentiation markers; minimal apoptosis | SOX2 (unchanged) |

Mécanisme D'action

The mechanism of action of Displurigen involves targeting the HSPA8/HSC70 protein and affecting its binding to Oct4 . This interaction inhibits the ATPase activity of HSP70, leading to a reduction in the mRNA levels of Oct4 and Nanog within 24 hours of treatment . The compound causes a complete annihilation of OCT4+ and NANOG+ bearing cells within four days of treatment at a concentration of approximately 10 μM . It does not induce apoptosis and has no significant effect on cell cycle progression .

Comparaison Avec Des Composés Similaires

- 8-Hydroxy-2-phenyl-4H-1-benzothiopyran-4-one-1,1-dioxide

- 8-Hydroxy-2-phenyl-4H-thiochromen-4-one 1,1-dioxide

Comparison: Displurigen is unique due to its specific targeting of HSPA8/HSC70 and its ability to disrupt pluripotency in human embryonic stem cells . Similar compounds may share structural similarities but differ in their biological activities and specific targets.

Activité Biologique

Displurigen, also known as NSC375009, is a small molecule identified as a significant regulator of human embryonic stem cell (hESC) pluripotency. This compound has garnered attention due to its ability to disrupt the pluripotent state of hESCs by targeting specific proteins involved in maintaining pluripotency.

This compound primarily targets the heat shock protein HSPA8, which plays a crucial role in maintaining the pluripotent state of stem cells. The compound disrupts the interaction between HSPA8 and the transcription factor OCT4, leading to a downregulation of pluripotency markers such as OCT4 and NANOG, while SOX2 expression remains relatively unchanged. This disruption is evidenced by:

- Colony Integrity : Treatment with 5 μM this compound for six days results in the complete loss of colony integrity in hESC cultures, with cells spreading and migrating apart.

- Marker Expression : A significant reduction in OCT4 and NANOG protein levels occurs after six days of treatment, indicating a shift away from pluripotency.

- Apoptosis Rates : Analysis shows minimal apoptosis (less than 5%) in treated samples, suggesting that this compound does not merely kill pluripotent cells but actively induces differentiation processes.

Induction of Differentiation

This compound also induces epithelial-mesenchymal transition (EMT), a crucial process in cellular differentiation. Key findings include:

- E-cadherin : A reduction in E-cadherin mRNA expression starting from day 2 of treatment.

- N-cadherin and Fibronectin 1 : Upregulation observed from day 1 and day 2 respectively, indicating a shift towards a mesenchymal phenotype.

Table 1: Effects of this compound on Pluripotency Markers

| Treatment Duration | Concentration | OCT4 Expression | NANOG Expression | E-cadherin Expression | N-cadherin Expression |

|---|---|---|---|---|---|

| 6 Days | 5 μM | Decreased | Decreased | Decreased | Increased |

| 4 Days | 10 μM | Further Decrease | Further Decrease | Not assessed | Increased |

Case Study Analysis

A variety of case studies have been conducted to explore the biological activity of this compound further. These studies highlight its potential applications in regenerative medicine and stem cell therapy.

-

Case Study on Stem Cell Differentiation :

- Researchers applied this compound to hESCs to investigate its effects on lineage-specific differentiation.

- Results indicated that this compound effectively promoted differentiation into neuroectodermal, mesodermal, and endodermal lineages.

-

Clinical Implications :

- A study focused on the implications of using this compound in therapeutic contexts, particularly in targeting diseases where modulation of stem cell behavior is beneficial.

- Findings suggested that this compound could be leveraged for developing treatments that require controlled differentiation of stem cells.

Research Findings Summary

Research has consistently shown that this compound's ability to modulate pluripotency through HSPA8 inhibition opens avenues for its use in both basic research and clinical applications. Its role as an ATPase inhibitor further underscores its potential as a therapeutic agent.

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Pluripotency Regulation | Targets HSPA8; disrupts OCT4 interaction |

| Differentiation Induction | Promotes EMT; alters expression of key markers |

| Therapeutic Applications | Potential for regenerative medicine strategies |

Propriétés

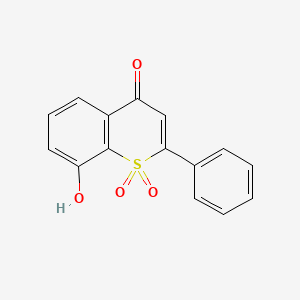

IUPAC Name |

8-hydroxy-1,1-dioxo-2-phenylthiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4S/c16-12-8-4-7-11-13(17)9-14(20(18,19)15(11)12)10-5-2-1-3-6-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHKBSYMCUBXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(S2(=O)=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.